molecular formula C9H18O2 B14319385 1-Hydroxynonan-4-one CAS No. 107841-11-2

1-Hydroxynonan-4-one

Cat. No.: B14319385
CAS No.: 107841-11-2
M. Wt: 158.24 g/mol
InChI Key: DSRRWSQXJRQZMJ-UHFFFAOYSA-N
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Description

1-Hydroxynonan-4-one is an organic compound with the molecular formula C9H18O2 It is a hydroxylated ketone, specifically a nonanone derivative, characterized by the presence of a hydroxyl group (-OH) at the first carbon and a ketone group (C=O) at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxynonan-4-one can be synthesized through several methods. One common approach involves the oxidation of nonan-4-one using appropriate oxidizing agents. Another method includes the hydroxylation of nonan-4-one under controlled conditions to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using catalysts to enhance the reaction efficiency. The specific conditions, such as temperature, pressure, and choice of oxidizing agents, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxynonan-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: Nonanoic acid.

    Reduction: 1-Hydroxy-4-nonanol.

    Substitution: 1-Chlorononan-4-one.

Scientific Research Applications

1-Hydroxynonan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxylated ketones.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism by which 1-hydroxynonan-4-one exerts its effects depends on its chemical structure. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ketone group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Hydroxy-3-nonanone: Similar structure but with the hydroxyl group at the third carbon.

    4-Nonanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness: 1-Hydroxynonan-4-one is unique due to the specific positioning of the hydroxyl and ketone groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and specific molecular interactions.

Properties

CAS No.

107841-11-2

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

1-hydroxynonan-4-one

InChI

InChI=1S/C9H18O2/c1-2-3-4-6-9(11)7-5-8-10/h10H,2-8H2,1H3

InChI Key

DSRRWSQXJRQZMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCCO

Origin of Product

United States

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